![molecular formula C12H10BrN3 B13717095 2-Amino-8-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13717095.png)
2-Amino-8-bromo-5,10-dihydrobenzo[g]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32632759 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanisms of action is crucial for leveraging its full potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32632759 involves several steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions] to form an intermediate compound.
Step 2: Further reaction of the intermediate with [another reagent] under [different conditions] to yield MFCD32632759.
Industrial Production Methods
In an industrial setting, the production of MFCD32632759 is scaled up using optimized conditions to maximize yield and purity. This often involves:
Large-scale reactors: To handle the increased volume of reactants.
Controlled environments: To maintain the necessary temperature, pressure, and pH levels.
Purification processes: Such as crystallization or distillation to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD32632759 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [oxidized product].
Reduction: Reacts with reducing agents to yield [reduced product].
Substitution: Undergoes substitution reactions with [specific reagents] to form [substituted product].
Common Reagents and Conditions
The reactions of MFCD32632759 typically involve:
Oxidizing agents: Such as [specific oxidizing agent] under [specific conditions].
Reducing agents: Such as [specific reducing agent] under [specific conditions].
Substitution reagents: Such as [specific reagent] under [specific conditions].
Major Products
Wissenschaftliche Forschungsanwendungen
MFCD32632759 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating [specific conditions].
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
Wirkmechanismus
The mechanism by which MFCD32632759 exerts its effects involves:
Molecular Targets: Interacts with [specific molecular targets] to initiate [specific biochemical processes].
Pathways Involved: Engages in [specific pathways] to produce [specific effects].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to MFCD32632759 include [list of similar compounds]. These compounds share certain structural features but differ in their specific properties and applications.
Uniqueness
MFCD32632759 stands out due to its unique [specific property], which makes it particularly valuable for [specific application].
Conclusion
MFCD32632759 is a versatile compound with significant potential across various scientific disciplines. Understanding its synthesis, reactions, and mechanisms of action is essential for harnessing its full capabilities in research and industry.
Eigenschaften
Molekularformel |
C12H10BrN3 |
|---|---|
Molekulargewicht |
276.13 g/mol |
IUPAC-Name |
8-bromo-5,10-dihydrobenzo[g]quinazolin-2-amine |
InChI |
InChI=1S/C12H10BrN3/c13-10-2-1-7-3-9-6-15-12(14)16-11(9)5-8(7)4-10/h1-2,4,6H,3,5H2,(H2,14,15,16) |
InChI-Schlüssel |
HNGYEYYACFAXPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CC3=NC(=NC=C31)N)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


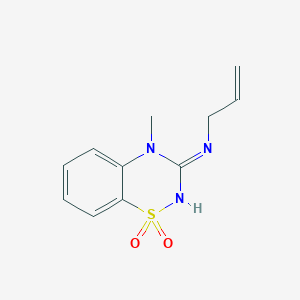

![1-[1-(2,6-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13717026.png)

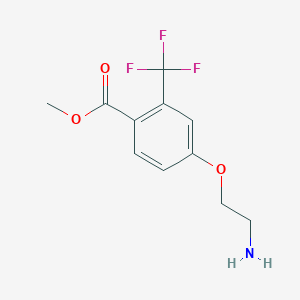

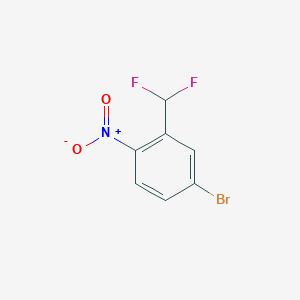
![N3-(7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-chloronicotinamide](/img/structure/B13717051.png)

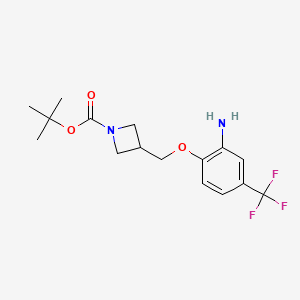

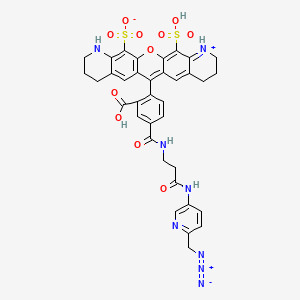
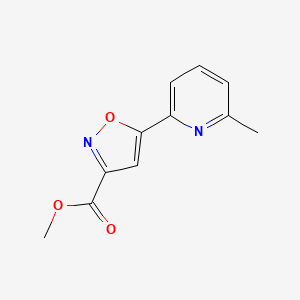
![2-Chloro-1-[7-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-propan-1-one](/img/structure/B13717099.png)
